REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11]([C:13]1(Br)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:12].[Cl-].[Li+].CN(C)C=O>O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11]([C:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1)=[O:12] |f:1.2|
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Name
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1-Bromocyclohexyl 2,3-dichloro-4-methoxyphenyl ketone
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Quantity
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47.3 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1Cl)OC)C(=O)C1(CCCCC1)Br
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Name
|
|
Quantity
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16.5 g
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Type
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reactant
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Smiles
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[Cl-].[Li+]
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1 L
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to give 36.5 g
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Type
|
DRY_WITH_MATERIAL
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Details
|
of 1-cyclohexenyl 2,3-dichloro-4-methoxyphenyl ketone which melts at 126°-129° C. after drying at 60° C. under vacuum for 16 hours
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Duration
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16 h
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C=CC(=C1Cl)OC)C(=O)C1=CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |